REACTION_SMILES
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[CH2:28]([Cl:29])[Cl:30].[Cl:12][CH2:13][CH2:14][CH:15]([C:16](=[O:17])[OH:18])[c:19]1[cH:20][c:21]([F:27])[c:22]([F:26])[c:23]([F:25])[cH:24]1.[Cl:1][C:2]([C:3]([Cl:4])=[O:5])=[O:6].[O:7]=[CH:8][N:9]([CH3:10])[CH3:11]>>[Cl-:1].[Cl:12][CH2:13][CH2:14][CH:15]([C:16](=[O:17])[OH:18])[c:19]1[cH:20][c:21]([F:27])[c:22]([F:26])[c:23]([F:25])[cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(CCCl)c1cc(F)c(F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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O=C(O)C(CCCl)c1cc(F)c(F)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |